1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpyrrolidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Mode of Action
As a phenylpyrrolidine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their activity and triggering downstream effects.
Biochemical Pathways
Phenylpyrrolidines often influence pathways related to neurotransmission, inflammation, and cell signaling . The compound’s effects on these pathways can lead to various downstream effects, potentially influencing cellular function and physiological responses.
Result of Action
Based on its classification as a phenylpyrrolidine, it may influence cellular function and physiological responses through its interactions with various targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
The synthetic routes and reaction conditions for preparing 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate starting materials and reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with an isobutyl group instead of an isopropyl group.
1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a similar structure and is often used in similar research applications.
The uniqueness of this compound lies in its specific molecular structure and its applications in proteomics research.
Properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWIPHFVESIOGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389947 |
Source
|
Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299920-47-1 |
Source
|
Record name | 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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